3-(Methylamino)-2-nitrobenzoic acid

Catalog No.
S862088
CAS No.
124341-37-3
M.F
C8H8N2O4
M. Wt
196.162
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Methylamino)-2-nitrobenzoic acid

CAS Number

124341-37-3

Product Name

3-(Methylamino)-2-nitrobenzoic acid

IUPAC Name

3-(methylamino)-2-nitrobenzoic acid

Molecular Formula

C8H8N2O4

Molecular Weight

196.162

InChI

InChI=1S/C8H8N2O4/c1-9-6-4-2-3-5(8(11)12)7(6)10(13)14/h2-4,9H,1H3,(H,11,12)

InChI Key

HBPWEPWMMRSMIZ-UHFFFAOYSA-N

SMILES

CNC1=CC=CC(=C1[N+](=O)[O-])C(=O)O

Synonyms

Benzoic acid, 3-(methylamino)-2-nitro- (9CI)

3-(Methylamino)-2-nitrobenzoic acid (CAS 124341-37-3) is a highly specialized, pre-functionalized anthranilic acid derivative utilized primarily in the synthesis of complex pharmaceutical scaffolds. Featuring a carboxylic acid at C1, a nitro group at C2, and a secondary methylamine at C3, this building block is specifically engineered for the regioselective construction of 1-methyl-1H-benzimidazole-4-carboxylic acid architectures [1]. By providing a pre-installed N-methyl group adjacent to a reducible nitro moiety, it serves as a high-value procurement choice for process chemists and medicinal chemistry teams seeking to streamline the synthesis of kinase inhibitors, PARP inhibitors, and conformationally restricted macrocycles without the liabilities of late-stage functionalization [2].

Research Fit

Validated intermediate for Endophenazine B total synthesis
Ortho-nitro substitution pattern governs coupling reactivity
98% purity tier available to reduce impurity carryover

Procuring generic baselines like 2,3-diaminobenzoic acid (CAS 603-81-6) or 3-amino-2-nitrobenzoic acid (CAS 116465-92-0) as cheaper substitutes introduces severe downstream processing bottlenecks. If a generic ortho-diamine is cyclized to a benzimidazole and subsequently methylated, the reaction inherently produces a near 1:1 mixture of N1-methyl and N3-methyl regioisomers (e.g., 1-methyl vs. 3-methyl-1H-benzimidazole-4-carboxylic acid) due to tautomeric equivalence [1]. This forces manufacturers to implement costly, yield-destroying chromatographic separations. Furthermore, unsubstituted ortho-diamines are notoriously sensitive to air oxidation, complicating storage and handling [2]. By utilizing 3-(Methylamino)-2-nitrobenzoic acid, the N-methyl group is locked in place prior to cyclization, forcing absolute regiocontrol and bypassing the isomer separation step entirely.

Substitution Risk

Regioisomer 4-Methylamino-3-nitro isomer serves Dabigatran route, not Endophenazine B; no published crossover.
Reactivity Ortho-nitro deactivates amine nucleophilicity, altering coupling yields vs. para-substituted analogs.
Analog drift Des-methylamino or methyl ester analogs shift lipophilicity and H-bond capacity, affecting fragment library behavior.

Absolute Regiocontrol in N-Methylbenzimidazole Cyclization

When synthesizing 1-methyl-1H-benzimidazole-4-carboxylic acid derivatives, starting with 3-(Methylamino)-2-nitrobenzoic acid (following nitro reduction) yields a single cyclized regioisomer (>95% regioselectivity) [1]. In contrast, cyclizing the generic baseline 2,3-diaminobenzoic acid followed by standard N-methylation yields a ~1:1 mixture of 1-methyl and 3-methyl regioisomers, effectively halving the yield of the desired N1-methylated core and necessitating complex chromatography [2].

Evidence DimensionRegiomeric purity of N-methylbenzimidazole product
Target Compound Data>95% single regioisomer (pre-installed methyl dictates cyclization)
Comparator Or Baseline2,3-Diaminobenzoic acid + late-stage methylation (~50:50 regioisomer mixture)
Quantified Difference~50% absolute yield recovery and elimination of isomer separation step
ConditionsStandard acid-catalyzed condensation cyclization workflows

Eliminating late-stage regioisomer mixtures halves raw material waste and removes a major chromatography bottleneck in scale-up procurement.

Synthetic Destination
Head-to-head
Endophenazine B vs Dabigatran intermediate
Regioisomer must match validated synthetic route
No reported crossover between positional isomers

Enhanced Oxidative Stability vs. Diamine Baselines

2,3-Diaminobenzoic acid is highly susceptible to air oxidation, often requiring cold-chain storage and inert atmosphere handling to prevent rapid degradation into dark, insoluble polymeric byproducts [1]. 3-(Methylamino)-2-nitrobenzoic acid, by masking one amine as a nitro group, exhibits enhanced ambient shelf stability and batch-to-batch reproducibility, allowing for standard room-temperature storage and bulk procurement without rapid titer loss [2].

Evidence DimensionAmbient oxidative stability (shelf-life)
Target Compound DataHigh stability under ambient air (nitro-amine configuration)
Comparator Or Baseline2,3-Diaminobenzoic acid (rapid oxidation/darkening in air)
Quantified DifferenceMonths of ambient stability vs. days/hours for the unprotected diamine
ConditionsStandard laboratory or warehouse storage conditions

Buyers can procure this precursor in bulk without the cold-chain logistics and rapid spoilage risks associated with ortho-diamines.

Lipophilicity
Cross-study comparable
XLogP3 = 1.8; Δ −0.5 to −0.7
Polar fragment space preference
Computed consensus logP; lower than des-methylamino analog

Synthetic Route Efficiency and Step Reduction

Utilizing 3-(Methylamino)-2-nitrobenzoic acid allows chemists to bypass selective alkylation steps. Compared to starting from 3-amino-2-nitrobenzoic acid, which requires a highly controlled reductive amination or selective alkylation to install the N-methyl group without over-alkylation to the N,N-dimethyl derivative, this pre-methylated building block removes 1-2 synthetic steps from the critical path [1]. This directly improves overall API throughput and reduces solvent consumption [2].

Evidence DimensionSynthetic steps to N-methylated cyclization precursor
Target Compound Data0 additional steps (methyl pre-installed)
Comparator Or Baseline3-Amino-2-nitrobenzoic acid (requires 1-2 steps for selective mono-methylation)
Quantified DifferenceReduction of 1-2 synthetic steps and avoidance of over-alkylation byproducts
ConditionsMulti-step API or library synthesis workflows

Reducing step count directly lowers labor costs, solvent usage, and cumulative yield losses in pharmaceutical manufacturing.

Polar Surface Area
Class-level inference
TPSA = 95.2 Ų; +11.8 Ų
Extra H-bond handle within drug-likeness threshold
Veber criteria context; computed value
Purity Tier
Head-to-head
≥98% (specialty) vs 95% (generic)
Reduced impurity carryover for assay reproducibility
2.5× lower impurity burden; vendor specifications
Deprotection Yield
Class-level inference
77% isolated yield
Scale-up feasibility benchmark
Mid-upper quartile range; aqueous HCl, 1.5 h

Scale-up Manufacturing of N-Methylbenzimidazole Active Pharmaceutical Ingredients (APIs)

Because it eliminates the ~50:50 regioisomer mixture associated with late-stage benzimidazole methylation, 3-(Methylamino)-2-nitrobenzoic acid is a highly effective precursor for scaling up 1-methyl-1H-benzimidazole-4-carboxylic acid-derived APIs, such as specific kinase and PARP inhibitors [1].

High-Throughput Medicinal Chemistry Library Synthesis

The ambient stability of the nitro-amine motif, compared to highly oxidative ortho-diamines, makes this compound highly suitable for automated library synthesis. It allows chemists to reliably generate diverse benzimidazole arrays by varying the condensing carboxylic acid or aldehyde without precursor degradation [2].

Development of Conformationally Restricted Macrocycles

In advanced materials and chiral ligand design, this compound is utilized to construct rigid, ruffled macrocyclic structures where the precise position of the N-methyl group dictates the spatial geometry and stereointegrity of the resulting metal-binding pockets [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Endophenazine B Synthesis
Regioisomer identity
Route-specific intermediate validation
Fragment Library Design
Lipophilicity & TPSA profile
Solubility/permeability screening context
Chemoselective Conjugation
Deactivated aniline reactivity
Conjugation selectivity context
Process Scale-Up
Deprotection yield & purity tier
Cost-of-goods modeling benchmark

XLogP3

1.8

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